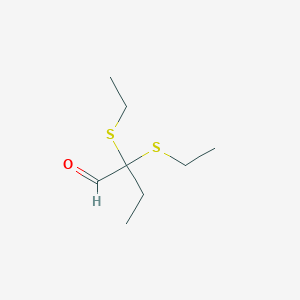![molecular formula C12H12N4O2S B14454392 5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid CAS No. 72975-07-6](/img/structure/B14454392.png)
5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid is an organic compound that features a complex structure with a dimethylamino group, a thiazole ring, and a diazenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid typically involves the diazotization of an aromatic amine followed by coupling with a thiazole derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and thiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines and other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Applications De Recherche Scientifique
5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The diazenyl linkage and thiazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Para-Dimethylaminobenzaldehyde: Shares the dimethylamino group but lacks the thiazole and diazenyl linkage.
Para-aminobenzoic acid (PABA): Contains an amino group and a carboxylic acid but lacks the dimethylamino and thiazole groups.
Uniqueness
5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the thiazole ring and diazenyl linkage differentiates it from other similar compounds and contributes to its specific reactivity and biological activity.
Propriétés
Numéro CAS |
72975-07-6 |
|---|---|
Formule moléculaire |
C12H12N4O2S |
Poids moléculaire |
276.32 g/mol |
Nom IUPAC |
5-(dimethylamino)-2-(1,3-thiazol-2-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C12H12N4O2S/c1-16(2)8-3-4-10(9(7-8)11(17)18)14-15-12-13-5-6-19-12/h3-7H,1-2H3,(H,17,18) |
Clé InChI |
JKIYPXKCQBHOLY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)N=NC2=NC=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
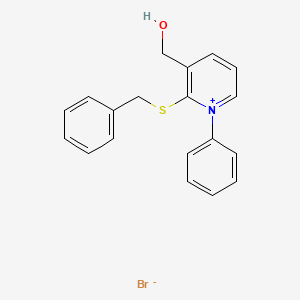
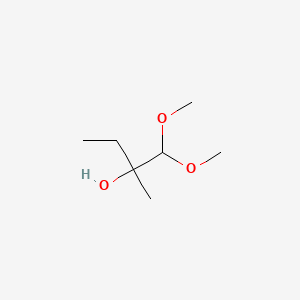
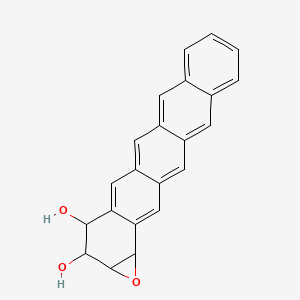
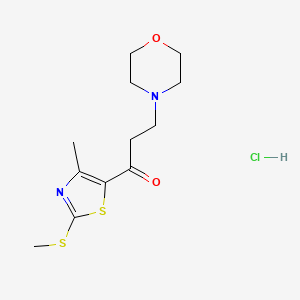
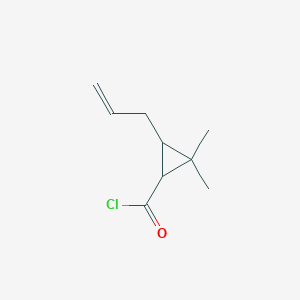


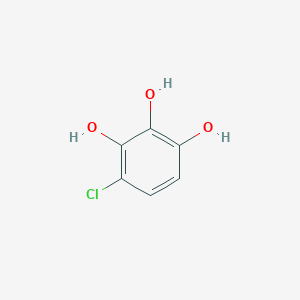
silane](/img/structure/B14454401.png)
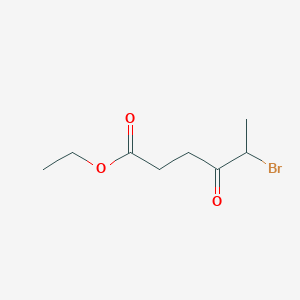
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
